Cas no 785813-05-0 (N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide)

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is a specialized organic compound featuring a nicotinamide core substituted with a methylthio group and an aryl moiety bearing diethoxy and morpholino functionalities. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The morpholino and diethoxy groups enhance solubility and bioavailability, while the methylthio substituent may contribute to reactivity in synthetic applications. Its well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in drug discovery or as a scaffold for bioactive molecule development. The compound’s stability and functional group diversity make it a versatile candidate for exploratory studies in medicinal chemistry.
N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide structure
785813-05-0 structure
Product name:N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide
CAS No:785813-05-0
MF:C21H27N3O4S
MW:417.521784067154
CID:6593680
PubChem ID:3655814

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide
    • ZINC04903552
    • 785813-05-0
    • Z30930291
    • N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
    • starbld0006307
    • EN300-26607926
    • AKOS034147402
    • Inchi: 1S/C21H27N3O4S/c1-4-27-18-14-17(24-9-11-26-12-10-24)19(28-5-2)13-16(18)23-20(25)15-7-6-8-22-21(15)29-3/h6-8,13-14H,4-5,9-12H2,1-3H3,(H,23,25)
    • InChI Key: SMPONZKPSRTJGI-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(NC1=CC(=C(C=C1OCC)N1CCOCC1)OCC)=O

Computed Properties

  • Exact Mass: 417.17222752g/mol
  • Monoisotopic Mass: 417.17222752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 98.2Ų

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607926-0.05g
N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
785813-05-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide

Introduction to N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide (CAS No. 785813-05-0)

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 785813-05-0, this compound represents a fascinating intersection of organic chemistry and medicinal biology. Its unique structural features make it a promising candidate for various therapeutic applications, particularly in the realm of bioactive molecule design.

The molecular structure of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide incorporates several key functional groups that contribute to its biological activity. The presence of diethoxy and morpholino substituents on the phenyl ring enhances its solubility and binding affinity, while the methylthio group on the nicotinamide moiety introduces additional pharmacological properties. These structural elements collectively contribute to the compound's potential as a scaffold for drug discovery.

In recent years, there has been a growing interest in nicotinamide derivatives due to their diverse biological functions. Nicotinamide, a form of vitamin B3, is well-known for its role in cellular metabolism and antioxidant activities. By modifying the nicotinamide core with additional functional groups, researchers aim to develop novel compounds with enhanced therapeutic effects. The compound N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is one such derivative that has shown promise in preclinical studies.

The synthesis of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the diethoxy and morpholino groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Similarly, the incorporation of the methylthio group requires expertise in sulfur chemistry to achieve optimal results. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process.

The pharmacological profile of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound exhibits potent inhibitory activity against various enzymatic targets relevant to inflammatory and metabolic disorders. The diethoxy and morpholino moieties are believed to enhance binding affinity by optimizing interactions with target proteins, while the methylthio group contributes to metabolic stability.

In the context of current research trends, N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide aligns with the growing interest in structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict the binding interactions between this compound and potential target proteins. These computational approaches have accelerated the discovery process by identifying promising candidates for further experimental validation.

The therapeutic potential of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide extends beyond its inhibitory activities. Studies have hinted at its potential role in modulating cellular signaling pathways associated with neurodegenerative diseases. The unique combination of functional groups in its structure allows it to interact with multiple targets simultaneously, making it a versatile tool for drug development.

Evaluation of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide's pharmacokinetic properties is crucial for its translation from preclinical to clinical applications. Factors such as bioavailability, metabolic stability, and excretion routes need to be carefully assessed to ensure its efficacy and safety. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in characterizing these properties.

The future direction of research on N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide includes exploring its potential in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic approaches that enhance therapeutic outcomes. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into its biological effects and pave the way for more targeted drug design.

In conclusion, N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide(CAS No. 785813-05-0) is a structurally complex and biologically active compound with significant therapeutic potential. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this compound, it is poised to play an important role in the development of next-generation pharmaceuticals.

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